N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide
Description
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is a sulfonamide derivative featuring a methoxy-substituted phenyl ring linked to a 2-oxopiperidine moiety.
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-21(18,19)15-11-7-8-12(13(10-11)20-2)16-9-5-4-6-14(16)17/h7-8,10,15H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYZONSUGSHRGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide typically involves the reaction of 3-methoxy-4-(2-oxopiperidin-1-yl)aniline with ethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-(3-hydroxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide.
Reduction: Formation of N-(3-methoxy-4-(2-hydroxypiperidin-1-yl)phenyl)ethanesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
ABBV-075/Mivebresib
- Structure: N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide.
- Key Features: Incorporates a difluorophenoxy group and a pyrrolopyridine ring.
- Activity : Potent BET (bromodomain and extraterminal domain) family bromodomain inhibitor with anti-cancer properties. Demonstrated efficacy in reducing tumor growth in preclinical models and is orally bioavailable .
- Molecular Weight : 522.5 g/mol (calculated).
Compound 6b (PCW-1001 Derivative)
- Structure : N-(4-chlorobenzyl)-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide.
- Key Features : Contains a chlorobenzyl group and a trifluoromethylpyrazole moiety.
- Activity : Exhibits antitumor and radio-sensitizing effects in breast cancer models. The trifluoromethyl group enhances metabolic stability and binding affinity .
α1D-Adrenergic Receptor Antagonist (Purich, 2013)
- Structure : N-[3-(cyclohexylidene-(1H)-imidazol-4-ylmethyl)-phenyl]ethanesulfonamide.
- Key Features : Cyclohexylidene-imidazole substituent.
- Activity : Selective α1D-adrenergic receptor antagonist with minimal off-target activity at dopamine D2 or 5-HT1A receptors .
N-(3-methoxy-4-[(3-nitro-9-acridinyl)amino]phenyl)ethanesulfonamide
- Structure: Ethanesulfonamide linked to a nitroacridinylamino group.
- Key Features: Acridine moiety, known for DNA intercalation.
Structural Comparison Table
Key Research Findings
Role of Substituents :
- Electron-Withdrawing Groups (e.g., trifluoromethyl) : Enhance metabolic stability and binding affinity in Compound 6b .
- Heterocyclic Moieties (e.g., pyrrolopyridine in ABBV-075) : Critical for BET bromodomain inhibition and oral bioavailability .
- Methoxy Groups : Improve solubility and membrane permeability in the target compound and analogs .
Pharmacokinetics: ABBV-075 is orally available, whereas other analogs (e.g., Compound 6b) may require intravenous administration due to solubility limitations .
Selectivity :
- The α1D-adrenergic antagonist exhibits >100-fold selectivity over dopamine D2 receptors, highlighting the impact of cyclohexylidene-imidazole on specificity .
Biological Activity
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the context of anticoagulation and enzyme inhibition. This article explores its biological mechanisms, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C14H20N2O3S, and it features a sulfonamide functional group, which is known for its diverse biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2O3S |
| Molecular Weight | 304.39 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Target Enzyme : The primary target of this compound is Factor Xa (FXa) , a crucial enzyme in the coagulation cascade.
Mode of Action : This compound acts as a direct inhibitor of FXa, disrupting the conversion of prothrombin to thrombin. This inhibition is essential for its antithrombotic effects, reducing thrombin generation and indirectly inhibiting platelet aggregation.
Pharmacokinetics
The pharmacokinetic profile indicates that this compound exhibits:
- Good bioavailability : Ensures effective therapeutic concentrations.
- Low clearance : Suggests prolonged action in the bloodstream.
- Small volume of distribution : Indicates limited distribution outside the vascular compartment.
Anticoagulant Effects
Research has demonstrated that this compound effectively reduces thrombus formation in various animal models. In studies involving rats and rabbits, administration of this compound resulted in significant reductions in clot weight compared to control groups.
In Vitro Studies
In vitro assays have shown that the compound inhibits FXa activity with an IC50 value in the low micromolar range. These studies highlight its potential as a therapeutic agent for conditions requiring anticoagulation, such as deep vein thrombosis and pulmonary embolism.
Case Studies
-
Case Study on Thrombosis Prevention :
- A study evaluated the efficacy of this compound in preventing thrombosis in a rat model. Results indicated a significant decrease in thrombus size and an increase in blood flow compared to untreated controls.
- Clinical Relevance :
Research Applications
This compound has been investigated for various applications:
- Anticoagulation therapy : As a potential alternative to existing anticoagulants like warfarin and direct oral anticoagulants (DOACs).
- Biochemical probes : Used to study coagulation pathways and develop new therapeutic strategies for cardiovascular diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
